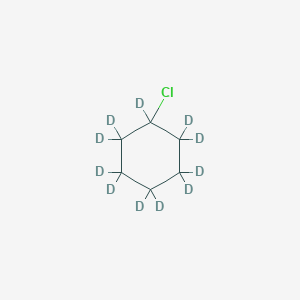
OXALATE DE ZINC
Vue d'ensemble
Description
Zinc is a trace element that is essential for the proper functioning of the human body. It plays a crucial role in various physiological processes, including immune function, wound healing, and DNA synthesis. Zinc deficiency has been linked to several diseases, including diabetes, cancer, and Alzheimer's disease. Therefore, the importance of zinc in human health has led to extensive research on its synthesis, mechanism of action, and future directions.
Applications De Recherche Scientifique
Synthèse des nanomatériaux
L’oxalate de zinc est fréquemment utilisé comme précurseur dans la synthèse de nanoparticules d’oxyde de zinc (ZnO). La décomposition thermique de l’this compound peut produire des nanoparticules de ZnO homogènes, qui sont appréciées pour leurs propriétés optiques, mécaniques, électriques, magnétiques et catalytiques . Ces nanoparticules sont essentielles pour faire progresser la nanotechnologie et l’ingénierie nanophasée.
Études de décomposition thermique
Le comportement de décomposition thermique du composé est un sujet d’intérêt. En étudiant sa cinétique par des méthodes telles que la technique DSC non isotherme, les chercheurs peuvent comprendre le processus de décomposition, qui se traduit généralement par la formation de ZnO ainsi que l’évolution de CO₂ et de CO . Cette connaissance est cruciale pour la science des matériaux, en particulier dans la synthèse d’oxydes de métaux de transition nanocristallins.
Applications électrochimiques
L’this compound a été étudié comme matériau d’anode pour les batteries Li-ion. La recherche indique que le ZnO synthétisé à partir de la décomposition thermique de l’this compound dihydraté est prometteur comme matériau d’anode, ce qui pourrait améliorer les performances électrochimiques des anodes de graphite commerciales .
Conservation du patrimoine
Dans le domaine de la science du patrimoine, la formation d’this compound dans les peintures à l’huile, en particulier à partir du pigment blanc de zinc, a été étudiée. Cette recherche permet de comprendre les changements chimiques qui se produisent dans les œuvres d’art au fil du temps et contribue au développement de techniques de conservation .
Dispositifs optoélectroniques
Les propriétés matérielles de l’this compound sont importantes pour la fabrication de dispositifs optoélectroniques. Sa caractérisation par des études spectroscopiques fournit des informations sur son aptitude à de telles applications .
Catalyse
L’this compound a été utilisé pour étudier les processus d’oxydation catalytique sélective. Par exemple, l’oxydation du DL-mandélate de méthyle surveillée par spectroscopie ATR-IR en ligne a été facilitée par des catalyseurs dérivés de l’this compound .
Safety and Hazards
“Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air, release flammable gases which may ignite spontaneously when in contact with water, and catch fire spontaneously if exposed to air .
Mécanisme D'action
Target of Action
Zinc Oxalate primarily targets the cellular homeostasis of zinc . It interacts with various cellular components, including enzymes and transporters, to regulate zinc levels within the cell . Oxalate, a component of Zinc Oxalate, is known to have a significant impact on kidney function, contributing to the formation of calcium oxalate kidney stones .
Mode of Action
Zinc Oxalate interacts with its targets through a series of biochemical reactions. Zinc, an essential trace element, plays a crucial role in numerous biological functions, and its imbalance has been linked to various pathologies . Oxalate, on the other hand, can bind to calcium in the urinary tract, leading to the formation of kidney stones .
Biochemical Pathways
Zinc Oxalate affects several biochemical pathways. Zinc is involved in the regulation of cellular homeostasis and is receiving increasing attention for its role in various diseases . Oxalate plays a role as iron transport agents, pH regulators, and physiological iron reductants . The oxalate-carbonate pathway is also affected, which is an effective way for the transfer of atmospheric carbon dioxide into calcium carbonate as a carbon reservoir .
Pharmacokinetics
The pharmacokinetics of Zinc Oxalate involves its absorption, distribution, metabolism, and excretion (ADME). Zinc is absorbed and distributed throughout the body, participating in different metabolisms . It is then metabolized and excreted from the body .
Result of Action
The action of Zinc Oxalate results in various molecular and cellular effects. It influences growth, effects on immunity, and various systems of the body . At the molecular level, zinc transporters such as ZnT-7 can protect cells by reducing the aggregation of free zinc ions and inhibiting hydrogen peroxide–induced apoptosis .
Action Environment
The action, efficacy, and stability of Zinc Oxalate are influenced by various environmental factors. For instance, the thermal decomposition of Zinc Oxalate is a critical process that can be influenced by the environment . The resultant zinc oxide nanoparticles have important optical, mechanical, electrical, magnetic, and catalytic behavior .
Analyse Biochimique
Biochemical Properties
Zinc Oxalate plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, oxalic acid, a component of Zinc Oxalate, is linked to a variety of processes in soil, such as nutrient availability, weathering of minerals, or precipitation of metal oxalates . The active regulation of the oxalic acid concentration is linked with enzymatic activities .
Temporal Effects in Laboratory Settings
The thermal decomposition of Zinc Oxalate has been studied in laboratory settings . The kinetics of dehydration and decomposition were studied by non-isothermal DSC technique in the N2 atmosphere at different heating rates .
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of Zinc Oxalate in animal models, it is known that oxalic acid, a component of Zinc Oxalate, can be toxic. For instance, oxalic acid is very toxic to honey bee larvae .
Metabolic Pathways
Zinc Oxalate is involved in several metabolic pathways. Oxalic acid, a component of Zinc Oxalate, is a metabolic end-product whose systemic concentrations are highly variable among individuals . Genetic and non-genetic reasons underlie elevated plasma concentrations and tissue accumulation of oxalate, which is toxic to the body .
Propriétés
IUPAC Name |
oxalic acid;zinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Zn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDIPIDVUPWUML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074917 | |
| Record name | Zinc, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: White solid; [Hawley] | |
| Record name | Zinc oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8754 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
547-68-2 | |
| Record name | Zinc oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B37927.png)

![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)

![7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one](/img/structure/B37937.png)


![2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B37940.png)





